2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(2,4-dimethoxyanilino)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-9-18-14(25-21-9)7-17-15(22)12-8-26-16(20-12)19-11-5-4-10(23-2)6-13(11)24-3/h4-6,8H,7H2,1-3H3,(H,17,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRTVOHLQMONDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CSC(=N2)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound through a detailed analysis of its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 350.41 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and an oxadiazole moiety that may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds similar to the one have been evaluated for their ability to inhibit various cancer cell lines. The following table summarizes some findings related to the anticancer activity of thiazole derivatives:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HePG-2 | 35.58 | EGFR-TK inhibition |
| Compound B | MCF-7 | 5.55 | Apoptosis induction |
| This compound | Various (under investigation) | TBD | TBD |
Preliminary results indicate that the compound may exhibit moderate to high activity against certain cancer cell lines, although specific IC50 values are still being determined.
Antimicrobial Activity
Thiazole derivatives have also shown promise as antimicrobial agents. In a study assessing various thiazole compounds, some demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:
- Substituent Effects : The presence of electron-donating groups (like methoxy groups) on the phenyl ring enhances anticancer activity by stabilizing the compound's interaction with target proteins.
- Oxadiazole Moiety : The incorporation of an oxadiazole ring has been linked to improved solubility and bioavailability, which are essential for effective therapeutic action.
- Thiazole Ring Contribution : The thiazole core is critical for maintaining biological activity; modifications at specific positions can significantly alter potency.
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study involving a series of thiazole derivatives, researchers synthesized multiple analogs and tested their efficacy against several cancer cell lines. One analog showed an IC50 value significantly lower than conventional chemotherapeutics, suggesting a promising lead for further development.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of similar thiazole compounds. The results indicated that certain derivatives exhibited bactericidal effects comparable to existing antibiotics, highlighting their potential in treating resistant bacterial infections.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 2,4-dimethoxyphenylamino group distinguishes it from analogs with simpler aryl (e.g., phenyl, thienyl) or benzyl substituents .
- Oxadiazole vs. Other Heterocycles: The 3-methyl-1,2,4-oxadiazole moiety replaces bulkier groups (e.g., imidazolidinones in ), possibly improving metabolic stability compared to analogs with labile ester or amide linkages. Oxadiazoles are known for their bioisosteric properties and resistance to hydrolysis .
- Carboxamide Linkage : The N-(oxadiazole-methyl) carboxamide group is structurally distinct from secondary amines (e.g., N-benzyl in ) or peptide-like chains (e.g., in ), which may influence target selectivity or pharmacokinetics.
Q & A
Q. What are the established synthetic strategies for preparing this thiazole-oxadiazole hybrid compound?
The synthesis typically involves coupling reactions between thiazole-4-carboxylic acid derivatives and amine-bearing oxadiazole moieties. Key steps include:
- Carboxylic acid activation : Use coupling agents like EDCI/HOBt in DMF to activate the thiazole-4-carboxylic acid .
- Amine coupling : React the activated acid with the oxadiazole-methylamine derivative under reflux (e.g., 60–80°C, 12–24 hours) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH) . Example yield range: 57–98% depending on substituents and reaction optimization .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding (e.g., NH peaks at δ 10–12 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) .
- HPLC : Assess purity (>95% threshold for biological assays) .
- Melting point analysis : Consistency with literature values (e.g., 120–160°C for similar derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?
- Substituent variation : Modify the 2,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) and the 3-methyl-oxadiazole moiety .
- Biological assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
- Data correlation : Use molecular docking to link substituent effects with target binding (e.g., tubulin or kinase inhibition) .
Q. How should researchers address contradictions in reported biological activity data?
- Assay standardization : Ensure consistent cell lines, incubation times (e.g., 48 vs. 72 hours), and solvent controls (DMSO concentration ≤0.1%) .
- Purity verification : Re-test compounds with conflicting results using HPLC and NMR to rule out impurities .
- Meta-analysis : Compare substituent effects across studies (e.g., methoxy vs. trifluoromethyl groups on potency) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce phosphate or acetate groups at the carboxamide or methoxy positions .
- Nanoparticle formulation : Use PEGylated liposomes to enhance aqueous solubility .
- Co-solvent systems : Test DMSO/PBS or Cremophor EL/ethanol mixtures for intraperitoneal administration .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
